4-Aminophenylalanine

説明

Definition and Classification as a Non-Proteinogenic Amino Acid

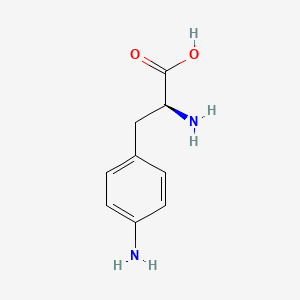

4-Amino-L-phenylalanine, also known as L-4-aminophenylalanine, is classified as a non-proteinogenic α-amino acid. ebi.ac.uktcichemicals.com This means that while it possesses the basic structure of an amino acid, it is not one of the 20 standard amino acids genetically encoded for direct incorporation into proteins during translation. wikipedia.org Its structure consists of a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain comprising a phenyl ring with an amino group attached at the fourth (para) position. smolecule.comnih.gov This para-amino substitution is a key feature that distinguishes it from the proteinogenic amino acid L-phenylalanine and influences its chemical properties and biological activities. smolecule.com

Table 1: Structural and Chemical Information

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | (2S)-2-amino-3-(4-aminophenyl)propanoic acid |

| Classification | Non-proteinogenic α-amino acid |

Historical Context of its Discovery and Initial Research

The parent amino acid, phenylalanine, was first identified in 1879 by Schulze and Barbieri in yellow lupine seedlings. wikipedia.org The synthesis of phenylalanine was later achieved in 1882. wikipedia.org The development of synthetic derivatives like 4-amino-L-phenylalanine emerged from the broader field of medicinal chemistry and the study of amino acid analogues as antimetabolites. asianpubs.org Initial research into such analogues was driven by their potential to interfere with the metabolic pathways of essential amino acids, a concept that found application in areas like antibiotic development. asianpubs.orgnih.gov For instance, 4-amino-L-phenylalanine is a known metabolic intermediate in the biosynthesis of antibiotics such as chloramphenicol (B1208) and pristinamycin (B1678112) I in certain bacteria. thermofisher.comrsc.org

Significance in Biochemical and Biological Systems

As an endogenous metabolite, 4-amino-L-phenylalanine participates in various metabolic pathways. ambeed.commedchemexpress.com Its structural similarity to L-phenylalanine allows it to interact with enzymes and transport systems that recognize the natural amino acid. lookchem.com This mimicry is central to its utility in research. For example, it can be used to probe the mechanisms of L-phenylalanine in biological processes and to study neurotransmitter pathways. lookchem.comchemimpex.com

Research has indicated that 4-amino-L-phenylalanine may influence protein folding and stability due to the unique properties of its side chain. smolecule.com It has also been suggested to modulate the activity of certain enzymes involved in metabolic pathways. smolecule.com Furthermore, studies have explored its potential antibacterial properties and its capacity to inhibit enzymes like tyrosinase, which is involved in melanin (B1238610) production. smolecule.com

Overview of its Broad Applications in Research

The versatility of 4-amino-L-phenylalanine has led to its use in a wide array of research fields:

Peptide and Protein Synthesis: It serves as a crucial building block in the synthesis of peptides and proteins. chemimpex.com By incorporating this non-natural amino acid, researchers can create peptides with modified structures and potentially enhanced biological activity. chemimpex.comchemimpex.com This is particularly valuable in solid-phase peptide synthesis, where protected forms like Fmoc-4-amino-L-phenylalanine are essential. chemimpex.com

Drug Development: The compound is extensively used in pharmaceutical research, especially in the design of drugs targeting neurological disorders. chemimpex.comchemimpex.com Its ability to influence neurotransmitter synthesis and function makes it a molecule of interest for developing new therapeutic agents. chemimpex.com It is also used in the creation of peptide-based therapeutics for conditions like cancer. chemimpex.com

Genetic Engineering and Protein Engineering: Researchers utilize 4-amino-L-phenylalanine in genetic engineering to produce recombinant proteins with specific amino acid sequences. chemimpex.com This allows for the site-specific incorporation of the unnatural amino acid into proteins, enabling detailed studies of protein structure and function. acs.orgrsc.orgnih.gov This technique has been used to introduce photoisomerizable and heavy atom-containing amino acids into proteins. acs.orgnih.gov

Biochemical Research: It is a valuable tool in studies related to enzyme activity, protein folding, and stability. chemimpex.comchemimpex.com Understanding how the incorporation of this amino acid affects these processes can provide insights into diseases caused by misfolded proteins. chemimpex.com

Table 2: Research Applications of 4-Amino-L-Phenylalanine

| Research Area | Specific Application |

|---|---|

| Peptide Synthesis | Building block for custom peptides with enhanced stability and solubility. chemimpex.com |

| Drug Development | Synthesis of peptide-based therapeutics and drugs for neurological disorders. chemimpex.comchemimpex.comchemimpex.com |

| Protein Engineering | Site-specific incorporation into proteins to study structure and function. acs.orgnih.gov |

| Biochemical Studies | Investigation of enzyme activity, protein folding, and metabolic pathways. smolecule.comchemimpex.comchemimpex.com |

Current Research Landscape and Future Directions

The current research landscape for 4-amino-L-phenylalanine is dynamic, with ongoing efforts to explore its full potential. Metabolic engineering is a promising area, with researchers successfully producing 4-amino-L-phenylalanine from renewable resources like glycerol (B35011) and lignocellulosic biomass using engineered E. coli strains. rsc.orgd-nb.info This opens up possibilities for the sustainable production of this valuable compound for use in creating high-performance bioplastics. rsc.org

Future research will likely focus on several key areas:

Novel Therapeutic Agents: Continued exploration of 4-amino-L-phenylalanine and its derivatives in the development of new drugs with improved efficacy and targeting. chemimpex.comchemimpex.com

Advanced Protein Engineering: Further refinement of methods for incorporating 4-amino-L-phenylalanine and other unnatural amino acids into proteins to create novel biocatalysts and therapeutic proteins.

Biomaterials: Expanding the use of 4-amino-L-phenylalanine as a monomer for the synthesis of advanced biopolymers with unique properties. rsc.org

Understanding Disease Mechanisms: Utilizing 4-amino-L-phenylalanine as a probe to gain deeper insights into the molecular basis of diseases, particularly those involving protein misfolding and metabolic dysregulation. chemimpex.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-Amino-L-Phenylalanine |

| L-4-aminophenylalanine |

| 4-amino-4-deoxychorismate |

| 4-aminophenylpyruvate |

| 4-Azido-L-phenylalanine |

| 4-Borono-L-phenylalanine |

| 4-bromo-l-phenylalanine |

| 4-Cyano-L-phenylalanine |

| 4-iodo-L-phenylalanine |

| 4-Nitro-DL-phenylalanine |

| 4-Nitro-N-phthaloyl-DL-phenylalanine ethyl ester |

| Alanine |

| Arginine |

| Asparagine |

| Aspartic acid |

| Boc-4-amino-L-phenylalanine |

| Boronophenylalanine |

| Chloramphenicol |

| Cinnamic acid |

| Cysteine |

| D-phenylalanine |

| DL-phenylalanine |

| Dopamine (B1211576) |

| Epinephrine |

| Fmoc-4-amino-L-phenylalanine |

| Glutamic acid |

| Glutamine |

| Glycine |

| Glycine Betaine |

| H-Phe(4-NH2)-OH |

| Histidine |

| Homoserine |

| Isoleucine |

| L-DOPA |

| L-Phenylalanine |

| L-sarcolysin |

| Leucine (B10760876) |

| Lignan |

| Lysine (B10760008) |

| Medphalan |

| Melanin |

| Melphalan |

| Merphalan |

| Methionine |

| N-Boc-4-Iodophenylalanine |

| N-Boc-p-aminophenylalanine |

| Norepinephrine |

| Ornithine |

| Phenylalanine |

| Phenylalanine-4'-azobenzene |

| Phenylpyruvate |

| Phthalic anhydride |

| Prephenate |

| Pristinamycin I |

| Proline |

| Pyrrolysine |

| Selenocysteine |

| Serine |

| Threonine |

| Triiodothyronine |

| Tryptophan |

| Tyrosine |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHFUGDYMFHEI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178828 | |

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-80-6, 2410-24-4 | |

| Record name | 4-Amino-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-L-phenylalanine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1567B560CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Biosynthesis of 4 Amino L Phenylalanine

Chemical Synthesis Methodologies

The chemical synthesis of 4-Amino-L-phenylalanine (4-APhe) is a multifaceted process involving several advanced techniques to ensure high purity and enantioselectivity.

Enantioselective Synthetic Routes

Achieving the desired L-enantiomer of 4-aminophenylalanine requires precise control over the stereochemistry of the molecule. Biocatalysis has emerged as a promising method, utilizing the high enantioselectivity of enzymes. biorxiv.org Enzymes such as L-threonine aldolases (L-TAs) and L-threonine transaldolases (L-TTAs) are noted for their broad substrate scope in synthesizing amino acids from inexpensive precursors under mild, aqueous conditions. biorxiv.org Phenylalanine ammonia (B1221849) lyases (PALs) are also employed for the amination of cinnamic acid derivatives to produce various phenylalanine analogues. frontiersin.org

Another established method is the asymmetric synthesis using chiral auxiliaries. The Schöllkopf bislactim ether, derived from D-valine, serves as a chiral template. tandfonline.com Alkylation of this ether with a substituted benzyl (B1604629) halide, followed by hydrolysis, yields the desired L-amino acid with high optical purity. tandfonline.com For instance, the synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine utilizes the alkylation of an azide- and fluoro-substituted benzyl bromide with Schöllkopf's bislactim ether. tandfonline.com

Diazotization and Coupling Reactions

Diazotization of the amino group on the phenyl ring of 4-amino-L-phenylalanine provides a versatile intermediate, the corresponding phenyldiazonium species, for further functionalization. This intermediate is amenable to a variety of coupling reactions. nih.gov

One of the earliest applications of this chemistry to phenylalanine derivatives was the Sandmeyer reaction, which can be used to install a halogen, such as iodine, onto the aromatic ring. nih.gov More recently, palladium-catalyzed cross-coupling reactions, like the Heck-Matsuda reaction, have been developed. rsc.org This reaction involves the coupling of an arenediazonium salt derived from a this compound derivative with various alkenes to create unnatural α-amino acids with extended side-chains like cinnamates and stilbenes. rsc.org Diazotization has also been used to synthesize derivatives such as 4-chloro, 4-azido, 4-tetrazole, 4-thiol, and 4-selenol-phenylalanine. nih.gov

| Reaction Type | Reactant | Product | Reference |

|---|---|---|---|

| Sandmeyer Reaction | Diazotized Toluene Derivative | Iodophenylalanine Derivative | nih.gov |

| Heck-Matsuda Coupling | Arenediazonium Salt & Alkene | Cinnamate, Vinylsulfone, Stilbene Products | rsc.org |

| Diazonium Coupling | Fmoc-4-NH2-phenylalanine | Fmoc-perfluoro-tert-butyl tyrosine | nih.gov |

Scalable and Cost-Effective Synthetic Approaches

For broader applications, the development of scalable and economically viable synthetic routes is crucial. A reliable, chromatography-free synthesis of 4-azido-L-phenylalanine has been reported, starting from the commodity precursor L-phenylalanine. nih.govacs.org This method is noted for its cost-effectiveness and scalability. nih.govacs.org

The use of engineered enzymes in industrial processes also represents a scalable approach. Phenylalanine ammonia lyase (PAL) enzymes have been engineered for the synthesis of non-natural phenylalanine derivatives. sci-hub.se By optimizing reaction conditions such as pH, temperature, and enzyme loading, high conversions of cinnamic acid derivatives to the corresponding phenylalanine derivatives can be achieved. sci-hub.se Continuous flow systems using immobilized PALs further enhance scalability and catalyst reusability, allowing for shorter reaction times and high conversions over extended periods. frontiersin.org

Protecting Group Strategies (e.g., Boc-protection)

In peptide synthesis, the protection of the amino and carboxyl groups of amino acids is essential to control the sequence of peptide bond formation. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino moiety of amino acids. orgsyn.org For 4-amino-L-phenylalanine, the p-amino group can also be protected with a Boc or a benzyloxycarbonyl (Z) residue. This is often achieved via the copper complex of the amino acid or by specific acylation at a controlled pH of 4.6.

The use of di-tert-butyl dicarbonate (B1257347) is a common and safe method for introducing the Boc group under mild conditions. orgsyn.org For solid-phase peptide synthesis, derivatives like Boc-4-(Fmoc-amino)-L-phenylalanine are utilized, where the 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the side-chain amino group, allowing for selective deprotection strategies. chemimpex.com

| Protecting Group | Abbreviation | Protected Group | Reference |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | α-amino or p-amino group | orgsyn.org |

| benzyloxycarbonyl | Z | p-amino group | |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Side-chain amino group | chemimpex.com |

Engineered Biosynthesis via Metabolic Pathways

Metabolic engineering offers a sustainable alternative to chemical synthesis for producing 4-amino-L-phenylalanine, leveraging the cellular machinery of microorganisms.

Microbial Production in Escherichia coli

Escherichia coli has been successfully engineered to produce 4-amino-L-phenylalanine (referred to as L-PAPA or 4APhe in some literature) from renewable carbon sources like glucose, xylose, and glycerol (B35011). researchgate.netd-nb.info The biosynthesis pathway starts from chorismate, a key intermediate in the shikimate pathway. d-nb.infoasm.org

The core of the engineered pathway involves the introduction of three key genes:

pabAB (or papA): Encodes 4-amino-4-deoxychorismate synthase, which converts chorismate to 4-amino-4-deoxychorismate (ADC). d-nb.infokobe-u.ac.jp Genes from organisms like Corynebacterium glutamicum and E. coli itself have been used. d-nb.infokobe-u.ac.jp

papB : Encodes 4-amino-4-deoxychorismate mutase, which converts ADC to 4-amino-4-deoxyprephenate. researchgate.netkobe-u.ac.jp

papC : Encodes 4-amino-4-deoxyprephenate dehydrogenase, which converts 4-amino-4-deoxyprephenate to p-aminophenylpyruvate (PAPP). researchgate.netkobe-u.ac.jp

The genes papB and papC are often sourced from organisms like Streptomyces venezuelae or Pseudomonas fluorescens. d-nb.infofrontiersin.org The final step, the transamination of PAPP to 4-amino-L-phenylalanine, is typically catalyzed by native E. coli aminotransferases such as TyrB and AspC. kobe-u.ac.jp

To enhance production, further metabolic engineering strategies are employed. These include deleting genes for competing pathways to reduce byproduct formation (e.g., lactate (B86563) and acetate) and overexpressing genes to increase the flux towards chorismate (e.g., tktA, aroF, aroL). researchgate.netfrontiersin.org A modular metabolic engineering approach, separating pathways for chemical production from cell growth by using co-substrates like glucose and xylose, has also been effective. researchgate.netasm.org These strategies have led to significant production titers, with some studies reporting up to 22.5 g/L of this compound in fed-batch fermentations. kobe-u.ac.jp

| Carbon Source(s) | Key Genes Expressed | Production Titer | Reference |

|---|---|---|---|

| Glucose/Xylose | pabAB (E. coli), papBC (S. venezuelae) | 4.90 g/L | researchgate.net |

| Glycerol | pabAB (C. glutamicum), papB & papC (S. venezuelae) | 16.7 g/L | d-nb.info |

| Glucose | pabAB (E. coli), papBC (S. venezuelae) | 22.5 g/L | kobe-u.ac.jp |

| Glucose | pabAB (C. glutamicum), papB & papC (S. venezuelae), aro10, feaB | 36 ± 5 mg/L (as 4-APA) | frontiersin.org |

Precursor Utilization (e.g., Chorismate, Glycerol, Glucose/Xylose)

The biosynthesis of 4-APhe originates from the central shikimate pathway, which provides the crucial precursor, chorismate . nih.gov This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). d-nb.info Through a series of seven enzymatic reactions, chorismate is synthesized. nih.gov From this branch-point metabolite, the dedicated pathway to 4-APhe commences. d-nb.info

Microbial production of 4-APhe has been successfully demonstrated using various carbon sources. Glycerol , a byproduct of biodiesel production, has been effectively utilized as the main carbon source for 4-APhe synthesis in engineered Escherichia coli. nih.govresearchgate.net Fed-batch cultivation strategies using glycerol have led to significant titers of 4-APhe. d-nb.infonih.gov

Furthermore, the co-utilization of glucose and xylose , major components of lignocellulosic biomass, has been explored to enhance 4-APhe production. asm.orgnih.gov A modular metabolic engineering approach, where glucose serves as the carbon skeleton for the product and xylose supports energy and cofactor generation, has proven effective. nih.gov This strategy has been successfully applied to the biosynthesis of 4-APhe, achieving high titers. asm.orgnih.gov The enzymatic hydrolysate of lignocellulosic feedstocks, such as sorghum bagasse, which contains both glucose and xylose, has also been used as a substrate for 4-APhe production. rsc.orgrsc.org

Genetic Engineering Strategies (e.g., Metabolic Grafting, Gene Overexpression, Gene Deletions)

Genetic engineering has been instrumental in developing efficient microbial cell factories for 4-APhe production. A key strategy is metabolic grafting , which involves introducing a synthetic pathway from different donor organisms into a host. For instance, genes from Corynebacterium glutamicum (pabAB encoding 4-amino-4-deoxychorismate synthase) and Streptomyces venezuelae (papB and papC encoding 4-amino-4-deoxychorismate mutase and 4-amino-4-deoxyprephenate dehydrogenase, respectively) have been cloned and expressed in E. coli to establish the 4-APhe production pathway. d-nb.infonih.govresearchgate.net

Gene overexpression is another critical technique to enhance the metabolic flux towards 4-APhe. Overexpression of genes in the shikimate pathway, such as aroF, aroB, and aroL, has been shown to increase the supply of the precursor chorismate, thereby boosting 4-APhe production. d-nb.info Additionally, enhancing the expression of genes like tktA (transketolase) and glpX can improve precursor availability. d-nb.infonih.gov In some engineered strains, overexpression of feedback-resistant variants of key enzymes, like aroG (3-deoxy-7-phosphoheptulonate synthase) and pheA (chorismate mutase/prephenate dehydratase), has been employed to overcome feedback inhibition and further increase production. mdpi.com

Conversely, gene deletions are employed to eliminate competing metabolic pathways and prevent the diversion of precursors. The deletion of the transcriptional regulator tyrR has been shown to improve 4-APhe titers. d-nb.infonih.gov The tyrR gene product represses the expression of several genes in the aromatic amino acid biosynthesis pathways. mdpi.com Furthermore, deleting genes responsible for the biosynthesis of the proteinogenic aromatic amino acids, L-phenylalanine (pheA) and L-tyrosine (tyrA), can redirect the carbon flux towards the synthetic 4-APhe pathway. frontiersin.org Knocking out genes encoding aminotransferases like aspC and tyrB can also be beneficial by increasing the availability of aromatic keto acids for the final transamination step to 4-APhe. frontiersin.org

| Genetic Modification | Gene(s) | Organism of Origin | Host Organism | Objective | Reference |

|---|---|---|---|---|---|

| Metabolic Grafting | pabAB, papB, papC | Corynebacterium glutamicum, Streptomyces venezuelae | Escherichia coli | Establish de novo 4-APhe biosynthesis pathway | d-nb.info, nih.gov, researchgate.net |

| Gene Overexpression | aroF, aroB, aroL | Escherichia coli | Escherichia coli | Increase chorismate supply | d-nb.info |

| Gene Overexpression | tktA, glpX | Escherichia coli | Escherichia coli | Enhance precursor availability | d-nb.info, nih.gov |

| Gene Deletion | tyrR | N/A | Escherichia coli | Derepress aromatic amino acid biosynthesis | d-nb.info, nih.gov |

| Gene Deletion | pheA, tyrA | N/A | Escherichia coli | Eliminate competing pathways for chorismate | frontiersin.org |

Optimization of Fermentation Conditions

Optimizing fermentation conditions is crucial for maximizing the yield and productivity of 4-APhe. This involves fine-tuning various parameters such as medium composition, pH, temperature, and feeding strategies.

Fed-batch cultivation has proven to be a highly effective strategy for achieving high-titer production of 4-APhe. In one study, a fed-batch fermentation process using glycerol as the carbon source resulted in a titer of 16.7 g/L of 4-APhe. d-nb.infonih.gov Another fed-batch fermentation achieved 22.5 g/L of 4-APhe. kobe-u.ac.jp The use of a DO-stat (dissolved oxygen-stat) fed-batch fermentation has been shown to be effective in improving 4-APhe production by automatically feeding a glucose solution in response to increased dissolved oxygen levels, which indicates glucose depletion. kobe-u.ac.jp

The composition of the fermentation medium is also a critical factor. Studies have identified key medium components that significantly affect cell growth and 4-APhe production, including sources of carbon (e.g., glucose, glycerol), nitrogen (e.g., ammonium (B1175870) sulfate), and various salts and trace elements. researchgate.net For instance, in a 5 L fermenter, a specific fermentation medium composition led to a 4-APhe titer of 72.9 g/L under non-optimized conditions. nih.gov The pH of the culture is typically maintained around 7.0 using solutions like aqueous ammonia. kobe-u.ac.jp

| Fermentation Strategy | Carbon Source | Key Parameters | Reported 4-APhe Titer | Reference |

|---|---|---|---|---|

| Fed-batch | Glycerol | Fed-batch cultivation in a fermenter | 16.7 g/L | d-nb.info, nih.gov |

| Fed-batch | Glucose | DO-stat fed-batch fermentation | 22.5 g/L | kobe-u.ac.jp |

| Fed-batch | Glucose | 5 L fermenter, non-optimized conditions | 72.9 g/L | nih.gov |

| Fed-batch | Glucose/Xylose | Co-utilization in fed-batch culture | 4.90 g/L | asm.org, nih.gov |

Impact of Inhibitors on Production

The use of lignocellulosic biomass as a feedstock for 4-APhe production introduces the challenge of fermentation inhibitors. These inhibitory compounds are generated during the pretreatment and hydrolysis of lignocellulose and can negatively impact microbial growth and product formation. kobe-u.ac.jp

Studies have identified several potential fermentation inhibitors in the enzymatic hydrolysate of sorghum bagasse. rsc.org These include benzaldehyde (B42025) and cinnamic acid derivatives, which were found to inhibit 4-APhe fermentation at low concentrations (half-maximum inhibitory concentration, IC50 = 16 mg/L). rsc.orgrsc.org In contrast, well-known inhibitors like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF) inhibited 4-APhe fermentation at relatively higher concentrations (IC50 = 640 mg/L). rsc.orgrsc.org The presence of these inhibitors in sorghum bagasse hydrolysate resulted in a 23% reduction in 4-APhe production compared to using pure glucose as the carbon source. rsc.org

Role in Natural Product Biosynthesis (e.g., Chloramphenicol (B1208), Pristinamycin (B1678112), Jadomycins)

4-Amino-L-phenylalanine is a key intermediate in the biosynthesis of several important natural products, particularly antibiotics.

Chloramphenicol: In Streptomyces venezuelae, 4-APhe is a specific precursor for the biosynthesis of the broad-spectrum antibiotic chloramphenicol. cdnsciencepub.com The biosynthetic pathway involves the conversion of chorismate to 4-APhe, which is then further modified to form the p-nitrophenylserinol moiety of chloramphenicol. d-nb.infocdnsciencepub.com The gene cluster for chloramphenicol biosynthesis in S. venezuelae contains genes homologous to those in the shikimate pathway, as well as a monomodular non-ribosomal peptide synthetase gene. rhea-db.org The enzyme CmlA, a diiron monooxygenase from the chloramphenicol biosynthesis pathway, is responsible for the β-hydroxylation of PCP-bound this compound. nih.gov

Pristinamycin: 4-APhe is also a precursor in the biosynthesis of pristinamycin I, a streptogramin antibiotic produced by Streptomyces pristinaespiralis. rsc.orgasm.org The pathway involves the conversion of chorismate to 4-aminophenylpyruvate (4-APP) through a three-step enzymatic reaction encoded by the papABC genes. rsc.org The resulting 4-APP is then converted to 4-APhe by a transaminase. rsc.org This 4-APhe is subsequently incorporated into the pristinamycin I structure. fishersci.com

Jadomycins: The jadomycins are a family of angucycline antibiotics produced by Streptomyces venezuelae. acadiau.ca A unique feature of jadomycin (B1254412) biosynthesis is a non-enzymatic step that allows for the incorporation of various amino acids, including 4-APhe. cdnsciencepub.com When S. venezuelae is cultured in the presence of this compound enantiomers, it successfully produces jadomycins incorporating this non-proteinogenic amino acid. acadiau.cacanada.ca This has led to the isolation and characterization of jadomycin 4-amino-L-phenylalanine. acadiau.cacanada.ca

Enzymatic Catalysis in 4-Amino-L-Phenylalanine Synthesis

The synthesis of 4-APhe from the central metabolite chorismate is a multi-step enzymatic process. The key enzymes involved have been identified and characterized from various microorganisms.

The pathway begins with the conversion of chorismate to 4-amino-4-deoxychorismate (ADC) . This reaction is catalyzed by 4-amino-4-deoxychorismate synthase , an enzyme encoded by the pabA and pabB genes in E. coli and as a fused gene, pabAB, in Corynebacterium glutamicum. d-nb.info

Next, ADC is converted to 4-amino-4-deoxyprephenate . This isomerization is catalyzed by 4-amino-4-deoxychorismate mutase , encoded by the papB gene in S. pristinaespiralis or the cmlD gene in S. venezuelae. d-nb.info

The final step in the formation of the keto acid precursor is the conversion of 4-amino-4-deoxyprephenate to p-aminophenylpyruvate (PAPP) . This dehydrogenation reaction is catalyzed by 4-amino-4-deoxyprephenate dehydrogenase , encoded by the papC gene in S. pristinaespiralis or the cmlC gene in S. venezuelae. d-nb.info

Finally, p-aminophenylpyruvate is converted to 4-amino-L-phenylalanine through a transamination reaction. In E. coli, the aminotransferases TyrB and AspC are known to catalyze this final step. d-nb.info

Phenylalanine ammonia lyases (PALs) are another class of enzymes relevant to amino acid synthesis. They naturally catalyze the deamination of L-phenylalanine to trans-cinnamic acid but can also catalyze the reverse reaction under high ammonia concentrations, making them useful for the synthesis of non-natural amino acids. nih.gov

Advanced Applications in Protein and Peptide Engineering

Genetic Code Expansion and Unnatural Amino Acid Incorporation

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of unnatural amino acids (uAAs) into proteins. addgene.org This is achieved by repurposing a specific codon, typically a stop codon like the amber codon (TAG), to encode the desired uAA. addgene.orgpnas.org

Mechanisms of Site-Specific Incorporation

The core of site-specific incorporation lies in the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair functions independently of the host cell's endogenous translational machinery. The orthogonal tRNA is engineered to recognize a specific codon, such as the amber stop codon (UAG), while the orthogonal aminoacyl-tRNA synthetase is evolved to specifically charge this tRNA with the unnatural amino acid, in this case, 4-Amino-L-phenylalanine. addgene.orgpnas.org When a gene containing the target codon is expressed in a cell containing this orthogonal pair and supplemented with 4-Amino-L-phenylalanine, the unnatural amino acid is incorporated at that specific site in the resulting protein. addgene.org This methodology has been successfully applied in various organisms, including Escherichia coli, yeast, and mammalian cells. acs.org

A related unnatural amino acid, 4-azido-L-phenylalanine, is widely used for genetic code expansion. Its azide (B81097) group allows for bioorthogonal reactions. baseclick.euwikipedia.orgnih.gov The development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs has been crucial for the efficient incorporation of such unnatural amino acids. researchgate.netnih.gov

Development and Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The creation of functional orthogonal pairs is a key challenge in genetic code expansion. The synthetase must not only recognize and charge the unnatural amino acid with high fidelity but also not be recognized by the host cell's tRNAs. Conversely, the orthogonal tRNA must not be charged by any of the host's synthetases. addgene.org

Researchers have successfully engineered synthetases to specifically incorporate various phenylalanine analogs. For instance, mutants of the Methanococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) have been evolved to incorporate p-benzoyl-L-phenylalanine. pnas.org Similarly, rational design and directed evolution strategies have been employed to create synthetases for other unnatural amino acids, including those with bioorthogonal functional groups. plos.org These engineered synthetases often contain mutations in their active sites to accommodate the new substrate while excluding the natural amino acids. pnas.org

| Engineered Synthetase System | Target Unnatural Amino Acid | Key Features |

| Evolved M. jannaschii TyrRS/tRNA pair | p-benzoyl-L-phenylalanine | Enables efficient photocrosslinking in E. coli. pnas.org |

| Engineered E. coli Phenylalanyl-tRNA Synthetase | p-bromophenylalanine | Allows for site-specific incorporation with high fidelity. |

| Modified P. horikoshii Lysyl-tRNA Synthetase | Various Lysine (B10760008) Analogs | Demonstrates the adaptability of synthetases for different functional groups. |

Applications in Protein Labeling and Modification

The incorporation of 4-Amino-L-phenylalanine and its derivatives opens up a plethora of possibilities for protein labeling and modification. The amino group on the phenyl ring provides a chemical handle for attaching various probes, such as fluorophores, biotin, or cross-linking agents. nih.govnih.gov This allows for the precise labeling of proteins within a complex biological system, facilitating studies of protein localization, trafficking, and interaction networks. nih.gov

For example, the related compound 4-azido-L-phenylalanine, which contains a bioorthogonal azide group, is extensively used for protein labeling via "click chemistry" or Staudinger ligation. baseclick.eunih.gov This enables the attachment of a wide variety of functional molecules to the target protein. baseclick.eu

Introduction of Bioorthogonal Functional Groups

Bioorthogonal functional groups are chemical moieties that are inert within biological systems but can undergo specific chemical reactions with an exogenously supplied partner. The amino group of 4-Amino-L-phenylalanine can be chemically modified to introduce such functionalities. A more direct approach is the incorporation of analogs that already contain bioorthogonal groups, such as the azide group in 4-azido-L-phenylalanine or an alkyne group. nih.govrsc.org

The introduction of these groups allows for highly specific chemical modifications of proteins in their native environment. nih.gov This has been instrumental in a wide range of applications, including the study of post-translational modifications, the development of antibody-drug conjugates, and the creation of novel biomaterials. nih.govacs.org

Peptide Synthesis and Peptidomimetics

Beyond its use in recombinant protein expression, 4-Amino-L-phenylalanine is a valuable building block in the chemical synthesis of peptides and peptidomimetics. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. masterorganicchemistry.com In SPPS, the C-terminal amino acid is attached to a solid support, and the peptide chain is elongated by the sequential addition of protected amino acid derivatives. masterorganicchemistry.com

4-Amino-L-phenylalanine, typically with its amino groups protected, is used as a building block in SPPS to introduce a site for specific modification or to alter the peptide's properties. chemimpex.comchemimpex.com The most common protecting groups for the alpha-amino group are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). chemimpex.comchemimpex.com The side-chain amino group also requires protection to prevent unwanted side reactions during peptide assembly.

The incorporation of 4-Amino-L-phenylalanine into a peptide can be used to:

Introduce a point of attachment for other molecules, such as drugs or imaging agents. chemimpex.com

Create cyclic peptides through side-chain to side-chain or side-chain to backbone cyclization.

Develop peptidomimetics with altered structural and functional properties.

| Protected 4-Amino-L-Phenylalanine Derivative | Protecting Group(s) | Key Application in SPPS |

| Fmoc-4-amino-L-phenylalanine | Fmoc for α-amino group | Allows for selective deprotection and chain elongation in Fmoc-based SPPS. chemimpex.com |

| Boc-4-amino-L-phenylalanine | Boc for α-amino group | Used in Boc-based SPPS strategies. chemimpex.comchemicalbook.com |

| Fmoc-L-Phe(4-Boc)-OH | Fmoc for α-amino, Boc for side-chain amino | Provides orthogonal protection for targeted side-chain modification. |

The use of these protected derivatives enables the precise and efficient synthesis of peptides containing 4-Amino-L-phenylalanine, paving the way for the creation of novel and functional peptide-based molecules. chemimpex.comchemimpex.com

Design of Therapeutic Peptides and Biologically Active Peptides

The incorporation of 4-amino-L-phenylalanine into peptide sequences is a key strategy for enhancing the therapeutic properties of peptides. chemimpex.com Natural peptides often face challenges such as poor stability and short half-life in the body. mdpi.com Introducing non-coded amino acids like 4-amino-L-phenylalanine can address these limitations. nih.gov

Researchers have successfully used this amino acid to create peptides with improved biological activity and specificity. chemimpex.com For instance, its integration can lead to the development of peptide hormones and other biologically relevant molecules with enhanced functions. chemimpex.com The ability to modify peptide structures with this compound opens up new possibilities for designing drugs that can more effectively target specific biological pathways. chemimpex.com

Table 1: Examples of 4-Amino-L-phenylalanine in Peptide Design

| Application Area | Peptide Modification | Resulting Advantage |

|---|---|---|

| Oncology | Incorporation into somatostatin (B550006) analogues | Improved receptor affinity for tumor imaging and therapy. mdpi.com |

| Antimicrobials | Design of peptides with enhanced structural stability | Increased resistance to enzymatic degradation, leading to longer-lasting effects. nih.gov |

| Neurological Disorders | Synthesis of peptides targeting neurotransmitter systems | Potential for improved efficacy in treating neurological conditions. chemimpex.com |

Role in Enzyme Inhibitor Design

The unique chemical properties of 4-amino-L-phenylalanine make it a valuable component in the design of enzyme inhibitors. chemimpex.com By incorporating this amino acid into peptide sequences that mimic the natural substrates of enzymes, researchers can create potent and specific inhibitors. chemimpex.com These inhibitors can block the activity of enzymes that are involved in disease processes, offering a targeted approach to therapy.

The amino group on the phenyl ring of 4-amino-L-phenylalanine can be chemically modified to create a variety of functional groups. This versatility allows for the fine-tuning of inhibitor properties, such as binding affinity and selectivity, to achieve the desired therapeutic effect.

Noncovalent Peptide Stapling Strategies

Peptide stapling is a technique used to constrain a peptide's structure, typically into an alpha-helical conformation, which can enhance its stability and cell permeability. researchgate.net While covalent stapling is common, noncovalent strategies are also being explored. A novel approach utilizes α-methyl-L-phenylalanine, a derivative of phenylalanine, to induce a helical structure through noncovalent interactions between the aromatic rings. researchgate.netkennesaw.edu This method has been shown to create stable and biologically active peptide mimetics. researchgate.net The principle of using aromatic side-chain interactions to stabilize peptide conformations could potentially be extended to peptides containing 4-amino-L-phenylalanine, further expanding the toolkit for peptide drug design.

Bioconjugation Strategies

Bioconjugation is the process of linking biomolecules, such as proteins or peptides, to other molecules, like drugs or imaging agents. 4-Amino-L-phenylalanine plays a significant role in this field due to its reactive amino group, which provides a handle for specific chemical modifications. chemimpex.comchemimpex.com

Amino acids and their derivatives are increasingly being used to improve drug delivery systems. Their biocompatibility and ability to act as carriers can enhance the bioavailability and distribution of drugs within the body. The incorporation of 4-amino-L-phenylalanine into drug delivery vehicles can help transport large-molecule drugs, such as proteins and nucleic acids, across biological membranes. Furthermore, the chemical properties of this amino acid can be used to control the release rate and targeting of the drug, leading to more effective and targeted therapies.

Protein Structure and Function Studies

Understanding the three-dimensional structure of a protein is essential for deciphering its function. chemimpex.com The introduction of unnatural amino acids like 4-amino-L-phenylalanine provides a powerful tool for probing protein structure and dynamics. chemimpex.comacs.org By replacing a natural amino acid with 4-amino-L-phenylalanine, researchers can introduce a unique chemical reporter group into the protein. acs.org

This reporter can be used in various spectroscopic techniques to gain insights into the local environment within the protein. acs.org For example, 4-cyano-L-phenylalanine, a derivative of 4-amino-L-phenylalanine, has been used as a vibrational reporter to probe complex local protein environments through infrared spectroscopy. acs.org These studies provide valuable information about protein folding, stability, and interactions with other molecules, which is crucial for both basic research and drug development. chemimpex.com

Probing Protein Folding and Stability

The incorporation of 4-Amino-L-phenylalanine (4-APhe) derivatives into proteins provides a sophisticated method for probing the complex processes of protein folding and the determinants of structural stability. These unnatural amino acids (UAAs) can serve as minimally perturbative spectroscopic reporters, offering insights into local environmental changes during folding or unfolding events.

Derivatives such as 4-cyano-L-phenylalanine (pCNPhe) and 4-azidomethyl-L-phenylalanine (pN₃CH₂Phe) are particularly useful as vibrational probes. nih.govacs.orgnih.gov When incorporated at specific sites within a protein, their unique vibrational signatures, detectable by methods like Fourier Transform Infrared (FTIR) spectroscopy, are sensitive to the local environment, including hydration and hydrogen bonding. nih.govnih.gov For example, pCNPhe has been used in the model system superfolder green fluorescent protein (sfGFP) to provide a molecular-level interpretation of the local environment through a combination of IR spectroscopy, X-ray crystallography, and molecular dynamics simulations. nih.gov

Furthermore, some derivatives can act as fluorescence resonance energy transfer (FRET) partners. The site-specific incorporation of pCNPhe into the hydrophobic core of T4 lysozyme (B549824) has been used to study the urea-induced disruption of the core. acs.org By acting as a FRET donor to a nearby tryptophan (Trp) residue, changes in the FRET efficiency directly report on the conformational changes associated with protein unfolding. acs.org Such studies have shown that the incorporation of these small probes is well-tolerated and does not significantly perturb the native protein structure. acs.orgnih.gov The hydrophobic nature of probes like 4-ethynylphenylalanine (pENPhe) makes them a particularly conservative substitution within a protein's hydrophobic core. acs.org

The table below summarizes key research findings on the use of 4-APhe derivatives to probe protein folding and stability.

| Probe Molecule | Protein System | Technique(s) Used | Key Finding | Reference(s) |

| 4-cyano-L-phenylalanine (pCNPhe) | T4 Lysozyme | Fluorescence Resonance Energy Transfer (FRET) | Probed the disruption of the hydrophobic core during urea-induced unfolding by acting as a FRET donor to Tryptophan. | acs.org |

| 4-ethynylphenylalanine (pENPhe) | T4 Lysozyme | Fluorescence Resonance Energy Transfer (FRET) | Served as a more conservative hydrophobic probe for studying unfolding via FRET with Tryptophan. | acs.org |

| 4-cyano-L-phenylalanine (pCNPhe) | Superfolder Green Fluorescent Protein (sfGFP) | IR Spectroscopy, X-ray Crystallography, MD Simulations | Provided a detailed molecular interpretation of complex local protein environments, including hydration and H-bonding. | nih.gov |

| 4-azidomethyl-L-phenylalanine (pN₃CH₂Phe) | Superfolder Green Fluorescent Protein (sfGFP) | FTIR Spectroscopy | Acted as a stable and sensitive vibrational reporter of different local protein environments. | acs.orgnih.gov |

Investigating Protein-Protein Interactions

Mapping the intricate networks of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Photoreactive derivatives of phenylalanine, which can be site-specifically incorporated into proteins, have emerged as powerful tools for this purpose. These amino acids allow for the covalent capture of interacting partners, including transient or low-affinity binders that are difficult to study with traditional biochemical methods. nih.gov

Two of the most widely used photo-cross-linking amino acids are p-azido-L-phenylalanine (pAzpa or AzF) and p-benzoyl-L-phenylalanine (pBpa). plos.orgcaymanchem.comnih.gov These UAAs can be genetically encoded and incorporated into a protein of interest in response to a nonsense codon (e.g., the amber codon, TAG) in both prokaryotic and eukaryotic systems. pnas.orguq.edu.aupnas.org The key feature of these molecules is a photo-activatable group—an azide for pAzpa and a benzophenone (B1666685) for pBpa. nih.govebi.ac.uk Upon irradiation with UV light (typically ~365 nm), these groups form highly reactive species that can covalently bond with nearby molecules, effectively "trapping" the interacting protein. plos.orgnih.gov This allows for the identification of direct binding partners at the spatial resolution of a single amino acid. caymanchem.com

This in vivo photo-cross-linking approach has been successfully applied to identify novel interactions. For instance, when pAzpa was incorporated into the cochaperone Aha1 in S. cerevisiae to probe its known interaction with Hsp90, it surprisingly revealed a previously unknown Aha1 homodimer. plos.orgnih.gov The specificity of the cross-linking was confirmed using pBpa and by demonstrating its dependence on UV irradiation and the precise location of the UAA. plos.orgnih.gov pBpa is noted for being chemically stable under ambient light and preferentially reacting with C-H bonds upon excitation, making it a robust probe for in vivo applications. nih.govpnas.org

The table below compares the features of two prominent photoreactive phenylalanine derivatives used in PPI studies.

| Probe Molecule | Reactive Group | Activation | Key Features & Applications | Reference(s) |

| p-azido-L-phenylalanine (pAzpa/AzF) | Aryl Azide | UV light (~365 nm) | Forms a reactive nitrene. Used to photochemically label proteins and capture PPIs in vivo and in vitro. Also used in click chemistry applications. | plos.orgnih.govebi.ac.ukcaymanchem.comnih.gov |

| p-benzoyl-L-phenylalanine (pBpa) | Benzophenone | UV light (350-365 nm) | Forms a diradical triplet state that abstracts hydrogen from C-H bonds. Chemically stable and can be repeatedly excited. Efficiently cross-links peptides to protein binding partners. | nih.govplos.orgcaymanchem.compnas.orguq.edu.au |

Conformational Analysis of Polypeptides Incorporating 4-Amino-L-Phenylalanine

The incorporation of 4-Amino-L-phenylalanine (4-APhe) into polypeptides significantly influences their conformational properties and self-assembly behavior. Unlike polypeptides made from other aromatic amino acids like poly(L-phenylalanine), the homopolymer poly(4-amino-L-phenylalanine) (P4APhe) is water-soluble. rsc.org It exhibits a remarkable ability to form hydrogels when dried samples are swollen in solvents, which is attributed to the formation of crystalline β-sheet domains that act as physical cross-links. rsc.org

The conformation of P4APhe is highly sensitive to pH. Circular Dichroism (CD) spectroscopy studies show that the polymer undergoes a conformational change as pH is varied, with molar ellipticity decreasing as pH increases up to 3.5, after which it plateaus. rsc.org This pH-responsiveness is a key feature of polypeptides containing this exotic amino acid.

Copolymers of 4-APhe and L-lysine also exhibit pH-responsive gelling behavior. rsc.org Attenuated Total Reflection (ATR) FTIR spectroscopy reveals that as the proportion of L-lysine increases, the polypeptide chains become more disordered. rsc.org These copolymers can transition between different secondary structures, including crystalline β-strands, α-helices, and hydrophilic random coils, depending on the pH and copolymer composition. rsc.org This tunability makes them interesting for applications in biomaterials.

Computational methods, particularly molecular dynamics (MD) simulations, are employed to decipher the conformational landscape of peptides containing non-coded aromatic amino acids. nih.govnih.govmdpi.com These simulations provide atomistic-level insights into the preferred backbone conformations (e.g., β-turns, helices) that are induced by the inclusion of these unique residues, aiding in the rational design of peptides with specific structures and functions. nih.govnih.govnih.gov

The table below details the observed conformational characteristics of polypeptides containing 4-APhe.

| Polypeptide | Solvent/Condition | Analytical Technique(s) | Observed Conformation / Behavior | Reference(s) |

| Poly(4-amino-L-phenylalanine) (P4APhe) | Aqueous solution | CD Spectroscopy | pH-dependent conformational change (transition around pH 3.5). | rsc.org |

| Poly(4-amino-L-phenylalanine) (P4APhe) | Swelling in solvent | Visual observation, XRD | Forms hydrogels due to crystalline β-sheet domains. | rsc.org |

| Copolymers of 4-APhe and L-lysine | Aqueous solution | ATR-FTIR Spectroscopy | Increased chain disorder with higher L-lysine content. | rsc.org |

| Copolymers of 4-APhe and L-lysine | Aqueous solution | Visual observation | pH-responsive gelling behavior. | rsc.org |

Biological and Pharmacological Research Applications

Potential Biological Activities

4-Amino-L-phenylalanine and its derivatives are subjects of ongoing research to elucidate their inherent biological effects. These investigations have uncovered potential antibacterial, enzyme-inhibiting, and neuroprotective properties, suggesting a broad spectrum of therapeutic possibilities.

Research has indicated that derivatives of L-phenylalanine may possess antibacterial properties. While the direct antibacterial mechanism of 4-Amino-L-phenylalanine is still under detailed investigation, studies on related amino acid derivatives provide insights into potential modes of action. For instance, the introduction of L-phenylalanine into antimicrobial peptides has been shown to enhance their selective activity against Gram-positive bacteria. medchemexpress.comnih.gov This suggests that the phenylalanine structure can be a key determinant in the efficacy and selectivity of antimicrobial agents. nih.gov The antibacterial effects of some amino acid derivatives are attributed to their ability to disrupt bacterial membranes, leading to cell lysis. At lower concentrations, they may inhibit bacterial growth by interfering with essential intracellular processes. The antibacterial activity of some amino acid-based compounds is thought to be related to their surfactant-like properties.

The mammalian enzyme L-amino acid oxidase (LAAO), which catabolizes L-phenylalanine, exhibits antibacterial effects by producing hydrogen peroxide and ammonia (B1221849), and by depleting phenylalanine, which can inhibit the growth of bacteria like staphylococci. tandfonline.complos.org This highlights the importance of phenylalanine metabolism in innate immunity. tandfonline.com

Table 1: Investigated Antibacterial Activity of L-Phenylalanine Derivatives

| Derivative/System | Target Bacteria | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Protonectin-phenylalanine analog (phe-Prt) | Gram-positive bacteria | Potent and selective antimicrobial activity | Enhanced selectivity, possibly by interacting with the bacterial cell membrane. | medchemexpress.comnih.gov |

| Fmoc-4-(phenoxy)-L-phenylalanine | Gram-positive bacteria | Disruption of bacterial membranes at high concentrations; growth inhibition at lower concentrations. | Surfactant-like properties; reduction of intracellular glutathione. |

4-Amino-L-phenylalanine and its derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. smolecule.com The inhibition of tyrosinase is a target for developing agents for hyperpigmentation disorders. tandfonline.comtandfonline.com In the body, L-phenylalanine can be converted to L-tyrosine, the primary substrate for tyrosinase, by the enzyme phenylalanine hydroxylase. tandfonline.comtandfonline.commdpi.com

Kinetic studies have shown that certain derivatives of 4-acetylphenylamino-2-oxoethyl can be potent tyrosinase inhibitors, with some exhibiting competitive or mixed-type inhibition. tandfonline.comtandfonline.com For example, one derivative demonstrated an IC50 value significantly lower than the standard inhibitor, kojic acid. tandfonline.comtandfonline.com The mechanism of inhibition can involve binding to the free enzyme or the enzyme-substrate complex. nih.gov

Table 2: Tyrosinase Inhibition by Phenylalanine Derivatives

| Inhibitor | Type of Inhibition | IC50 Value | Key Findings | Reference |

|---|---|---|---|---|

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | Competitive | 0.0089 µM | Significantly more potent than standard kojic acid (IC50 = 16.69 µM). | tandfonline.comtandfonline.com |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d) | Mixed-type | - | Demonstrates a different kinetic profile of inhibition. | tandfonline.com |

Preliminary studies suggest that 4-Amino-L-phenylalanine may possess neuroprotective properties, though the detailed mechanisms are still under investigation. smolecule.com Research on the parent compound, L-phenylalanine, and its derivatives offers potential mechanisms for this neuroprotection. L-Phenylalanine can depress excitatory glutamatergic synaptic transmission, a key process in excitotoxicity-induced neuronal damage. ahajournals.orgnih.gov This is achieved through a multi-site mechanism that includes competition at the glycine-binding site of NMDA receptors and the glutamate-binding site of AMPA/kainate receptors, as well as by reducing glutamate (B1630785) release. ahajournals.org

Halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-L-tyrosine (DBrT), have shown significant neuroprotective effects in both in vitro and in vivo models of brain ischemia, acting through similar antiglutamatergic mechanisms but with greater potency. ahajournals.orgnih.gov Furthermore, related compounds like 4-aminobenzoic acid (PABA) are being explored for their neuroprotective potential through mechanisms that include enhancing the synthesis of neurotransmitters like serotonin (B10506) and dopamine (B1211576), suppressing neuroinflammation by inhibiting NF-κB signaling, and reducing oxidative stress. explorationpub.com The structural similarity of 4-Amino-L-phenylalanine to these compounds suggests it may share some of these neuroprotective pathways.

Pharmaceutical Development and Drug Design

The unique chemical structure of 4-Amino-L-phenylalanine makes it a valuable molecule in the field of pharmaceutical development and drug design. chemimpex.com Its ability to be incorporated into larger molecules allows for the creation of novel therapeutic agents with specific properties.

4-Amino-L-phenylalanine is a crucial building block in the synthesis of various pharmaceuticals, particularly in the creation of peptides and proteins. chemimpex.com Its structure allows it to be used in solid-phase peptide synthesis, enabling researchers to construct custom peptides for a wide range of applications in biochemistry and pharmacology. chemimpex.com The presence of the amino group on the phenyl ring provides a site for further chemical modifications, allowing for the development of diverse molecular libraries.

The use of protected forms, such as Fmoc-4-amino-L-phenylalanine, is common in peptide synthesis to ensure the selective formation of peptide bonds. chemimpex.com This amino acid derivative is effectively employed in the creation of peptide-based therapeutics. chemimpex.com

The role of 4-Amino-L-phenylalanine and its derivatives in targeting neurological disorders is an area of active research. chemimpex.com As a derivative of phenylalanine, it is linked to the synthesis pathways of key neurotransmitters. L-phenylalanine is a precursor to tyrosine, which in turn is a precursor for the catecholamines dopamine, norepinephrine, and epinephrine. nih.govmdpi.com Imbalances in these neurotransmitter systems are implicated in a variety of neurological and psychiatric conditions, including Parkinson's disease. mdpi.comnih.gov

Derivatives of 4-Amino-L-phenylalanine are being investigated for their potential to treat neurodegenerative diseases. For example, 4-Cyano-L-phenylalanine has been shown to bind to amyloid protein, which is associated with Alzheimer's disease, and inhibit its synthesis and fibril formation. biosynth.com In the context of Parkinson's disease, which is characterized by the loss of dopamine-producing neurons, the use of amino acid precursors like L-DOPA (a derivative of tyrosine) is a cornerstone of therapy. nih.govmdpi.comnih.gov Research into compounds derived from 4-Amino-L-phenylalanine aims to develop new therapeutic strategies that can modulate neurotransmitter function or prevent the pathological protein aggregation seen in these diseases. acs.orgunime.itchemimpex.com For instance, compounds with a 5-(4-pyridinyl)-1,2,4-triazole scaffold, which can be synthesized from amino acid derivatives, have shown neuroprotective effects in models of Parkinson's disease by reducing the aggregation of alpha-synuclein. acs.orgunime.it

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Amino-L-phenylalanine |

| L-phenylalanine |

| 3,5-dibromo-L-tyrosine |

| 4-aminobenzoic acid |

| Fmoc-4-amino-L-phenylalanine |

| 4-Cyano-L-phenylalanine |

| L-DOPA |

| Kojic acid |

| 7,8,4´-trihydroxyflavone |

| 4-acetylphenylamino-2-oxoethyl |

| Protonectin-phenylalanine analog |

| Fmoc-4-(phenoxy)-L-phenylalanine |

| L-tyrosine |

| Dopamine |

| Serotonin |

| Norepinephrine |

| Epinephrine |

| alpha-synuclein |

Applications in Cancer Treatment

Researchers are exploring 4-amino-L-phenylalanine and its derivatives as potential agents in cancer therapy. chemimpex.comchemimpex.com The rationale behind this approach lies in the increased demand for amino acids by rapidly proliferating cancer cells. mdpi.com These cells often overexpress specific amino acid transporters to meet their high metabolic needs. mdpi.com

One notable application is in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy. A derivative, 4-borono-L-phenylalanine (BPA), has been extensively studied in clinical trials for BNCT. mdpi.com The theory is that the structural similarity of BPA to L-phenylalanine facilitates its uptake into tumor cells via L-amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in various cancers. mdpi.com Once inside the tumor, the boron-10 (B1234237) isotope in BPA can be irradiated with neutrons, leading to a nuclear reaction that releases high-energy particles, destroying the cancer cells from within. ncbj.gov.pl

Furthermore, modifications of phenylalanine derivatives, including those related to 4-amino-L-phenylalanine, are being investigated for their potential to inhibit tumor growth. The unique structure of these compounds makes them valuable in the development of novel anticancer agents. chemimpex.com

Prodrug Design and Delivery Systems (e.g., LAT1 targeting)

The L-type amino acid transporter 1 (LAT1) is a key player in the transport of large neutral amino acids, including L-phenylalanine, across cell membranes. mdpi.comnih.gov Its high expression in tissues like the blood-brain barrier and various types of cancer makes it an attractive target for drug delivery. mdpi.comnih.govd-nb.info By attaching a drug to a molecule that LAT1 recognizes, such as a phenylalanine derivative, it is possible to "trick" the transporter into carrying the drug into the target cells. This approach is known as a prodrug strategy.

4-Amino-L-phenylalanine serves as a valuable scaffold in the design of such prodrugs. The amino group at the para position of the phenyl ring offers a site for chemical modification, allowing for the attachment of therapeutic agents. mdpi.com For example, a study demonstrated the successful conjugation of the antioxidant sesamol (B190485) to L-phenylalanine to create a prodrug targeting melanoma cells that overexpress LAT1. mdpi.comnih.gov This prodrug showed enhanced uptake into the cancer cells and greater cytotoxic activity compared to sesamol alone. mdpi.comnih.gov

The principle is based on the transporter's substrate specificity, which requires a free carboxyl and amino group on the amino acid moiety. researchgate.net The aromatic nature of the phenylalanine side chain also plays a crucial role in binding to LAT1. nih.gov Research has shown that substitutions at the para position of the L-phenylalanine phenyl ring can maintain or even enhance affinity for the LAT1 protein. mdpi.com

Diagnostic Agent Precursor

Beyond therapeutic applications, 4-amino-L-phenylalanine is also a precursor for synthesizing diagnostic agents. ontosight.ai Its structure can be modified to incorporate imaging agents, such as radioisotopes, for use in techniques like Positron Emission Tomography (PET).

For instance, radioiodinated versions of phenylalanine, such as 4-iodophenylalanine, have been developed and evaluated for their potential in imaging breast cancer cells. ebi.ac.ukduke.edu The uptake of these radiolabeled amino acids is mediated by amino acid transporters, which, as mentioned, are often upregulated in cancer cells. duke.edu This allows for the visualization of tumors and can aid in diagnosis and treatment planning.

Role in Metabolomic Pathways

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides insights into physiological and pathological states. 4-Amino-L-phenylalanine and its parent compound, L-phenylalanine, are involved in several key metabolic pathways. metwarebio.comnih.gov

L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of proteins and important signaling molecules, including the neurotransmitters dopamine and norepinephrine. metwarebio.commikronaehrstoffcoach.com A primary metabolic route for L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase. nih.gov

Metabolic engineering studies have utilized recombinant Escherichia coli to produce 4-amino-L-phenylalanine from glucose. rsc.orgresearchgate.net These studies involve manipulating the shikimate and pentose (B10789219) phosphate (B84403) pathways to increase the flux towards the production of this non-natural amino acid. rsc.org Such research provides a deeper understanding of microbial metabolic pathways and offers potential for the biotechnological production of valuable aromatic compounds. rsc.orgresearchgate.net

Interaction with Amino Acid Transporters

The biological activity of 4-amino-L-phenylalanine and its derivatives is intrinsically linked to their interaction with amino acid transporters. These membrane proteins are responsible for the movement of amino acids into and out of cells. nih.gov

Uptake Mechanisms in Cells

The uptake of L-phenylalanine and its analogs is primarily mediated by specific carrier proteins. nih.gov The L-type amino acid transporter 1 (LAT1) is a major transporter for large neutral amino acids and exhibits a high affinity for L-phenylalanine. mdpi.comscienceopen.com Studies using various cell lines have shown that the uptake of L-phenylalanine is a saturable process, indicating carrier-mediated transport. nih.gov

The uptake of 4-amino-L-phenylalanine derivatives is also dependent on these transport systems. For example, the uptake of a sesamol-L-phenylalanine prodrug in melanoma cells was found to occur through both carrier-mediated transport and passive diffusion. mdpi.com Similarly, studies with radiolabeled phenylalanine analogs have confirmed their transport via amino acid transporters, with a preference for the LAT1 subtype. nih.gov

Competitive Inhibition Studies

Competitive inhibition studies are a valuable tool for understanding the interaction between a compound and a transporter or enzyme. In this type of study, the ability of a test compound to inhibit the transport or enzymatic conversion of a known substrate is measured.

Numerous studies have used competitive inhibition assays to investigate the interaction of L-phenylalanine and its analogs with amino acid transporters. For example, the inhibition of radiolabeled leucine (B10760876) or gabapentin (B195806) uptake is a common method to assess a compound's affinity for LAT1. mdpi.com It has been shown that L-phenylalanine and its derivatives can competitively inhibit the uptake of other LAT1 substrates. mdpi.comresearchgate.net

These studies have revealed key structural requirements for binding to LAT1, such as the presence of both an amino and a carboxylic acid group, as well as a large, neutral side chain. nih.govscienceopen.com For instance, derivatives with modifications at the para-position of the phenyl ring, like 4-iodo-L-phenylalanine, have been shown to inhibit the uptake of radiolabeled phenylalanine, confirming their interaction with the same transport system. ebi.ac.ukduke.edu

Conversely, L-phenylalanine has been shown to be an uncompetitive inhibitor of certain enzymes, such as alkaline phosphatase, meaning it binds to the enzyme-substrate complex. tandfonline.combioline.org.br

Interactive Data Table: Inhibition Studies of Phenylalanine and its Analogs

| Compound | System/Enzyme | Type of Inhibition | Target | Reference |

| L-phenylalanine | Green Crab Alkaline Phosphatase | Uncompetitive | Enzyme-Substrate Complex | tandfonline.com |

| (R)-APEP | Wheat Germ (S)-phenylalanine-tRNA synthetase | Competitive | (S)-phenylalanine | seedbiology.de |

| (R)-APEP | Soybean (S)-phenylalanine-tRNA synthetase | Competitive | (S)-phenylalanine | seedbiology.de |

| (R)-APEP | Baker's Yeast (S)-phenylalanine-tRNA synthetase | Competitive | (S)-phenylalanine | seedbiology.de |

| 4-iodo-L-phenylalanine | MCF-7 Breast Cancer Cells | Competitive | [¹⁴C]phenylalanine Uptake | ebi.ac.ukduke.edu |

| Sesamol-L-phenylalanine Prodrug | hLAT1-HEK293 Cells | Competitive | [¹⁴C]-leucine Uptake | mdpi.com |

Advanced Analytical and Computational Studies

Spectroscopic Characterization (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental to elucidating the molecular structure and purity of 4-Amino-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the identity and structure of 4-Amino-L-phenylalanine. 1H NMR spectra provide information about the chemical environment of hydrogen atoms within the molecule. For L-phenylalanine, characteristic signals include those for the aromatic protons on the benzene (B151609) ring, as well as the protons on the α-carbon and β-carbon of the amino acid backbone. chemicalbook.com For 4-Amino-L-phenylalanine, the addition of the amino group at the para position of the phenyl ring introduces distinct changes in the aromatic region of the 1H NMR spectrum, aiding in its specific identification. chemicalbook.com

Infrared (IR) Spectroscopy reveals information about the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of 4-Amino-L-phenylalanine is expected to show distinct absorption bands corresponding to the N-H stretching of the amino groups (both the α-amino and the 4-position amino group), the C=O stretching of the carboxylic acid group, and vibrations associated with the phenyl ring. researchgate.netresearchgate.net Studies on similar molecules, like 4-cyano-L-phenylalanine, demonstrate how IR spectroscopy can probe the local environment of functional groups, with shifts in frequency indicating interactions such as hydrogen bonding. nih.gov The NH2 symmetric stretching vibration for free phenylalanine is observed around 3344 cm⁻¹. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 4-Amino-L-phenylalanine, confirming its elemental composition. chemicalbook.com Techniques like Electrospray Ionization (ESI) are commonly employed for the analysis of amino acids. nih.gov Mass spectrometry imaging (MSI) has also been utilized in advanced studies to visualize the spatial distribution of isotopically labeled phenylalanine and its metabolites within biological tissues, providing insights into metabolic processes. nih.gov

| Technique | Observed Feature | Typical Data/Region |

|---|---|---|

| 1H NMR | Aromatic Protons | ~7.0-7.5 ppm |

| 1H NMR | Alpha-Proton (α-H) | ~3.5-4.0 ppm |

| 1H NMR | Beta-Protons (β-H) | ~3.0-3.3 ppm |

| IR Spectroscopy | N-H Stretching (Amino groups) | ~3300-3500 cm-1 |

| IR Spectroscopy | C=O Stretching (Carboxyl group) | ~1650-1750 cm-1 |

| Mass Spectrometry | Molecular Ion Peak (M+) | Corresponds to Molecular Weight (180.21 g/mol) |

Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of 4-Amino-L-phenylalanine. chemimpex.comruifuchemical.com

Reversed-phase HPLC (RP-HPLC) is one of the most common methods used for the analysis of phenylalanine and its derivatives. rsc.org In this technique, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like perchloric acid. rsc.orgresearchgate.net Detection is frequently carried out using an ultraviolet (UV) detector, with a common wavelength being 210 nm. rsc.orgresearchgate.net

For highly polar compounds like amino acids, which may have poor retention on traditional reversed-phase columns, alternative methods such as hydrophilic interaction chromatography (HILIC) can be employed. helixchrom.com HILIC utilizes a polar stationary phase and a more organic mobile phase, providing an effective separation mechanism for polar analytes without the need for derivatization or ion-pairing reagents. helixchrom.com

| Chromatographic Method | Stationary Phase (Column) | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | C18 (nonpolar) | Water/Acetonitrile or Methanol with acid | UV (e.g., 210 nm) |

| Hydrophilic Interaction Chromatography (HILIC) | Silica or other polar material | High organic solvent content with aqueous buffer | UV, MS |

Computational Modeling and Simulations

Computational studies offer a molecular-level understanding of the structure, dynamics, and interactions of 4-Amino-L-phenylalanine, complementing experimental findings.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and systems over time. researchgate.net For 4-Amino-L-phenylalanine, MD simulations can reveal how the molecule interacts with solvent molecules, such as water, and how it behaves when incorporated into a larger peptide or protein. researchgate.netresearchgate.net These simulations can model processes like the self-assembly of phenylalanine derivatives into nanostructures or elucidate the complex local environment of the amino acid when it is part of a protein, including hydrogen bonding and van der Waals interactions. nih.govnih.govresearchgate.net Parameters like the root-mean-square deviation (RMSD) and radius of gyration (Rg) are analyzed to understand the structural stability and fluctuations of the system. acs.org

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, provide highly accurate information about the electronic structure of 4-Amino-L-phenylalanine. researchgate.netgelisim.edu.tr These calculations are used to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental IR and Raman spectra, and determine various electronic properties. researchgate.netnih.gov Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. researchgate.net Such calculations have been used to investigate the interaction of phenylalanine with metal nanoclusters, predicting changes in UV-visible spectra upon binding. acs.orgnih.gov